Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-
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Overview
Description
Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro- is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is structurally characterized by a fused pyridine and indole ring system. Pyridoindoles are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]indole derivatives can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C can yield pyrido[1,2-a]indole esters . Another method involves the cyclization of benzyl-substituted pyridines .
Industrial Production Methods: Industrial production of pyrido[1,2-a]indole derivatives often employs metal-catalyzed reactions. These methods are advantageous due to their high efficiency and selectivity. For instance, visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes in a microchannel reactor has been developed as a novel and efficient synthesis route .
Chemical Reactions Analysis
Types of Reactions: Pyrido[1,2-a]indole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrido[1,2-a]indole derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrido[1,2-a]indole can yield pyrido[1,2-a]indol-6(7H)-ones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Pyrido[1,2-a]indole derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, these compounds exhibit significant biological activities, including cytostatic, antiviral, tuberculostatic, immunosuppressive, and antitumor properties . Additionally, due to their unique fluorescent properties, pyrido[1,2-a]indole derivatives are used in the development of organic luminescent materials .
Mechanism of Action
The mechanism of action of pyrido[1,2-a]indole derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some pyrido[1,2-a]indole derivatives exhibit antitumor activity by inhibiting topoisomerase enzymes, which are essential for DNA replication .
Comparison with Similar Compounds
Pyrido[1,2-a]indole derivatives can be compared with other similar compounds, such as pyrimido[1,2-a]indoles. Both classes of compounds share a fused ring system but differ in their specific ring structures and biological activities. Pyrimido[1,2-a]indoles, for instance, are known for their antifungal and hypoglycemic activities . The unique structural features of pyrido[1,2-a]indole derivatives, such as their fluorescent properties, set them apart from other similar compounds .
List of Similar Compounds:- Pyrimido[1,2-a]indoles
- Indolo[2,1-a]isoquinolines
- 1,2,4-Triazines
Properties
CAS No. |
136638-69-2 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6,7,8,9,9a,10-hexahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H15N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h1-2,5,7,11H,3-4,6,8-9H2 |
InChI Key |
IIBICGUGXWEGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CC3=CC=CC=C32 |
Origin of Product |
United States |
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